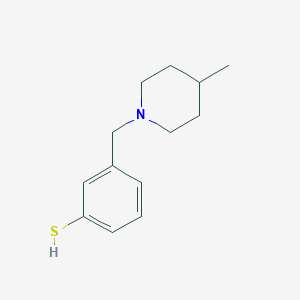

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol

Description

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol is a benzenethiol derivative featuring a 4-methylpiperidine moiety linked via a methylene bridge to the benzene ring. The thiol (-SH) group at the meta position of the aromatic ring confers nucleophilic and redox-active properties, while the 4-methylpiperidine substituent introduces steric and electronic modulation. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in antimicrobial and heterocyclic drug development .

Propriétés

IUPAC Name |

3-[(4-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFJAILMPTREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 4-methylpiperidine with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, ether as a solvent.

Substitution: Electrophiles like alkyl halides, solvents such as DMF or THF.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets. The thiophenol group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels. The exact pathways and targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443346-12-0)

This isomer differs in the position of the methyl group on the piperidine ring (2-methyl vs. 4-methyl). For instance, 2-methylpiperidine derivatives often exhibit reduced conformational flexibility, which may impact pharmacokinetic properties .

(Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (I10)

Compound I10 shares the 4-methylpiperidine moiety but incorporates a benzo[d]thiazole-quinolinium scaffold. The extended conjugated system in I10 enhances planarity and π-π stacking capacity, which is critical for DNA intercalation or enzyme inhibition. Unlike the benzenethiol derivative, I10’s cationic quinolinium group and iodide counterion improve solubility in polar solvents, a feature absent in the neutral 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol.

2-Methyl-5-nitro-1-[2-[phenyl(benzenethiol-2-yl)methoxy]ethyl]-1H-imidazole (5d)

This imidazole derivative contains a benzenethiol group but lacks the piperidine substituent. The nitro and imidazole groups enhance electrophilicity, making 5d more reactive in redox processes. Its antibacterial activity against anaerobic pathogens (e.g., Bacteroides fragilis) suggests that benzenethiol derivatives with electron-withdrawing groups may exhibit enhanced antimicrobial potency compared to piperidine-containing analogues .

Activité Biologique

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol, also known as a derivative of benzenethiol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its pharmacological properties, and a thiol group that can participate in various biochemical reactions. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N1S1. Its structure includes:

- Benzene ring : Provides stability and hydrophobic character.

- Thiol group (-SH) : Contributes to nucleophilicity and potential reactivity.

- Piperidine ring : Enhances interaction with biological targets due to its basicity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The thiol group can interact with microbial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that derivatives with similar structures demonstrate varying degrees of effectiveness against bacterial strains, suggesting that modifications to the piperidine and benzene components can enhance activity.

Anticancer Potential

The compound's anticancer properties have been evaluated in several studies. For instance, in vitro testing against various cancer cell lines (including MCF-7 for breast cancer and HCT-116 for colon cancer) revealed promising results. The compound exhibited cytotoxic effects, with IC50 values indicating significant potency at low concentrations.

These findings suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases, which are crucial for programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymatic Targets : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzymes involved in cancer progression.

- Cell Membrane Disruption : The lipophilic nature of the benzene ring aids in penetrating cellular membranes, allowing for direct interaction with intracellular targets.

- Molecular Docking Studies : Computational studies have demonstrated that this compound can bind effectively to ATP-binding sites in kinases involved in cancer signaling pathways, suggesting a targeted approach to inhibit tumor growth .

Case Studies

Several studies have highlighted the efficacy of related compounds:

- A study on a piperidine derivative showed significant inhibition of cancer cell proliferation through apoptosis induction .

- Another investigation focused on the synthesis of benzothiazole derivatives with similar structures demonstrated promising anticancer activity against U937 cells, reinforcing the idea that structural modifications can lead to enhanced biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.